molecular formula C10H12N2O4 B8686031 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine

2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine

Cat. No.: B8686031
M. Wt: 224.21 g/mol
InChI Key: JZKQRVRKEJFVLY-UHFFFAOYSA-N
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Description

2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of an ethyloxy group, a methyloxy group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with ethyl vinyl ether under basic conditions, followed by nitration to introduce the nitro group. The methyloxy group can be introduced through methylation using methyl iodide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyloxy and methyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide.

    Cycloaddition: Dienes or alkynes, heat or light as energy sources.

Major Products Formed

    Reduction: 2-[1-(Ethyloxy)ethenyl]-6-(methyloxy)-3-aminopyridine.

    Substitution: Various substituted pyridine derivatives.

    Cycloaddition: Cyclic compounds with enhanced stability.

Scientific Research Applications

2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ethyloxy and methyloxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethoxyvinyl)-6-methoxy-3-nitropyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethyloxy and methyloxy groups, along with a nitro group, distinguishes it from other pyridine derivatives and enhances its versatility in various applications.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-(1-ethoxyethenyl)-6-methoxy-3-nitropyridine

InChI

InChI=1S/C10H12N2O4/c1-4-16-7(2)10-8(12(13)14)5-6-9(11-10)15-3/h5-6H,2,4H2,1,3H3

InChI Key

JZKQRVRKEJFVLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=C(C=CC(=N1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-6-methoxy-3-nitropyridine (600 g) and PdCl2(PPh3)2 (33.5 g) in acetonitrile (4200 ml) at 65° C. under N2 was added dropwise over 2 h (1-ethoxyvinyl)-tributyl-stannane (1182 ml). The resulting suspension was stirred at 65° C. for 4 h then left to cool to room temperature overnight. The reaction mixture was quenched with 10% KF aqueous solution (3600 ml) with vigorous stirring and stirred for 1 h. The resulting solid was removed by vacuum filtration and washed with acetonitrile (7×1000 ml). The layers were separated and the organic layer was evaporated to 3000 ml. This was filtered through Whatman, GF/B glass microfibre filter paper and the small amount of brown solid removed was washed with MeCN (1800 ml). EtOAc (3600 ml) was added and the volume reduced to 1800 ml. Cyclohexane (3600 ml) was added and the volume reduced to 3000 ml. Cyclohexane (2400 ml) and silica gel (600 g, 1 wt) were added and allowed to stir at room temperature for 1.5 h. The solid was removed by vacuum filtration and washed with EtOAc/cyclohexane, 1:8 (4200 ml). The filtrate was reduced to 1800 ml. Cyclohexane (2400 ml) was added and the volume reduced to 1800 ml. Cyclohexane (3600 ml) and EtOAc (600 ml) and silica gel (600 g, 1 wt) were added and stirred for 1.5 h. The solid was removed by vacuum filtration and washed with EtOAc/cyclohexane 1:8 (4200 ml). The solvents were evaporated to dryness. MeCN (2000 ml) was added and evaporated to give an orange coloured oil.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
4200 mL
Type
solvent
Reaction Step One
Quantity
33.5 g
Type
catalyst
Reaction Step One

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